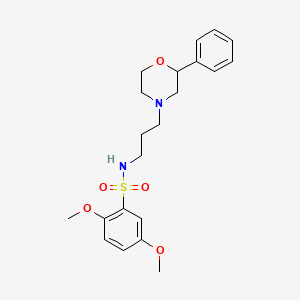
2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzenesulfonamide core substituted with methoxy groups and a morpholino-propyl chain, making it a unique molecule for study.
準備方法
The synthesis of 2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The methoxy groups are introduced via methylation reactions, while the morpholino-propyl chain is added through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions, often under basic conditions. Common reagents for these reactions include strong oxidizing agents, reducing agents, and bases. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and morpholino groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar compounds include other benzenesulfonamides with different substituents, such as:
2,5-dimethoxybenzenesulfonamide: Lacks the morpholino-propyl chain, making it less complex.
N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide: Lacks the methoxy groups, affecting its reactivity and binding properties. The uniqueness of 2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
2,5-Dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula, which includes a benzenesulfonamide moiety linked to a morpholine derivative. Its structure is crucial in determining its interactions with biological targets.
Structural Formula
- Chemical Name : this compound
- Molecular Formula : C₁₈H₂₃N₂O₃S
- Molecular Weight : 345.45 g/mol
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Key mechanisms include:
- Tachykinin Receptor Antagonism : This compound has been identified as a potential antagonist for tachykinin receptors, which are involved in inflammatory responses and pain modulation .
- Neurotransmitter Modulation : The morpholine group suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and serotonin .
Therapeutic Applications
Research indicates that this compound may have applications in treating several conditions:
- Inflammatory Diseases : Its role as a tachykinin receptor antagonist positions it as a candidate for treating conditions characterized by inflammation .
- Neurological Disorders : Given its potential to modulate neurotransmitter systems, it may also be beneficial in conditions like anxiety or depression.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit specific biological pathways:
- Cell Proliferation Assays : Studies showed that the compound could reduce cell proliferation in certain cancer cell lines, suggesting anticancer properties.
- Enzymatic Inhibition : It has been shown to inhibit acetylcholinesterase, an enzyme crucial for neurotransmitter regulation .
Case Studies
- Study on Inflammatory Response :
- Neuroprotective Effects :
Summary of Biological Activities
Comparison with Related Compounds
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| This compound | Tachykinin receptor antagonist | Inflammatory diseases |
| Similar Morpholine Derivative | Acetylcholinesterase inhibitor | Neurological disorders |
特性
IUPAC Name |
2,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-26-18-9-10-19(27-2)21(15-18)29(24,25)22-11-6-12-23-13-14-28-20(16-23)17-7-4-3-5-8-17/h3-5,7-10,15,20,22H,6,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVUGGQNEMPYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














